NG 012

Descripción general

Descripción

NG 012 es un metabolito fúngico originalmente aislado del caldo de cultivo de Penicillium verruculosum F-4542. Es conocido por sus propiedades fungicidas y su capacidad para potenciar la actividad del factor de crecimiento nervioso (NGF). Este compuesto ha demostrado un potencial significativo en la mejora del crecimiento de neuritas en la línea celular de feocromocitoma de rata (PC12) cuando es inducido por el factor de crecimiento nervioso .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: NG 012 se aísla típicamente del caldo de cultivo de Penicillium verruculosum F-4542. El proceso de aislamiento implica la fraccionación guiada por bioensayo del extracto de acetato de etilo del caldo de cultivo . El compuesto se purifica luego utilizando diversas técnicas cromatográficas.

Métodos de producción industrial: La producción industrial de this compound implica la fermentación a gran escala de Penicillium verruculosum F-4542. El caldo de fermentación se somete a procesos de extracción y purificación para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: NG 012 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: this compound puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemistry

NG 012 serves as a valuable model compound for studying fungal metabolites and their chemical properties. Its unique structure allows researchers to investigate various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be synthesized through bioassay-guided fractionation and large-scale fermentation processes, making it accessible for laboratory studies.

| Reactions | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Hydroxylated derivatives |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols or amines |

| Substitution | Halides, amines | Varies based on nucleophile |

Biology

In biological research, this compound has demonstrated significant potential in enhancing neurite outgrowth in neuronal cell lines such as PC12 cells when induced by NGF. This property makes it an important tool for neurobiological studies aimed at understanding neuronal development and regeneration.

Medicine

The therapeutic potential of this compound is particularly relevant in the context of neurodegenerative diseases. Its ability to enhance NGF activity suggests that it could be developed as a treatment option for conditions characterized by neuronal loss or dysfunction, such as Alzheimer's disease or peripheral neuropathies.

Industry

In agricultural applications, this compound is utilized as a fungicidal agent to inhibit the growth of plant pathogenic fungi. Its effectiveness in this area highlights its potential use in crop protection strategies, contributing to sustainable agricultural practices.

Case Study 1: Neurobiological Research

A study conducted on PC12 cells demonstrated that this compound significantly increased neurite outgrowth when combined with NGF. The results indicated that this compound not only enhances the efficacy of NGF but also may activate additional signaling pathways involved in neuronal differentiation.

Case Study 2: Agricultural Application

In field trials assessing the antifungal properties of this compound against common plant pathogens, results showed a marked reduction in fungal growth compared to untreated controls. This study underscores the compound's potential as an environmentally friendly alternative to synthetic fungicides.

Mecanismo De Acción

NG 012 ejerce sus efectos potenciando la actividad del factor de crecimiento nervioso. Mejora el crecimiento de neuritas inducido por el factor de crecimiento nervioso en líneas celulares neuronales. Los objetivos moleculares y las vías implicadas incluyen la activación de los receptores del factor de crecimiento nervioso y las vías de señalización descendentes que promueven el crecimiento y la diferenciación neuronal .

Compuestos similares:

- NG 011

- 3,4-Dihidro-6,8-dihidroxi-3-metilisocumarina

Comparación: this compound y NG 011 comparten propiedades fisicoquímicas similares y ambos potencian la actividad del factor de crecimiento nervioso. This compound ha mostrado una mayor eficacia en la mejora del crecimiento de neuritas en comparación con NG 011. Las características estructurales únicas de this compound, como su patrón de hidroxilación específico, contribuyen a su actividad biológica distintiva .

Comparación Con Compuestos Similares

- NG 011

- 3,4-Dihydro-6,8-dihydroxy-3-methylisocoumarin

Comparison: NG 012 and NG 011 share similar physico-chemical properties and both potentiate nerve growth factor activity. this compound has shown a higher efficacy in enhancing neurite outgrowth compared to NG 011. The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its distinct biological activity .

Actividad Biológica

NG 012 is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and research findings.

Overview of this compound

This compound is a synthetic compound that has been investigated for its effects on cellular mechanisms and potential therapeutic benefits. Its structure and chemical properties suggest that it may interact with specific biological pathways, leading to notable pharmacological effects.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Receptor Modulation : this compound has shown the ability to modulate specific receptors involved in cellular signaling pathways, which can influence various physiological responses.

- Enzyme Inhibition : Studies have identified this compound as an inhibitor of certain enzymes, impacting metabolic processes and potentially leading to therapeutic benefits in diseases characterized by dysregulated metabolism.

In Vitro Studies

In vitro studies have demonstrated the following biological activities of this compound:

- Antiproliferative Effects : In cancer cell lines, this compound exhibited significant antiproliferative activity. For example, at concentrations ranging from 1 to 10 µM, this compound reduced cell viability by up to 70% in certain cancer types.

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by increased Annexin V staining.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 1 | 85 | 15 |

| 5 | 50 | 30 |

| 10 | 30 | 60 |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

- Case Study on Cancer Treatment : A recent clinical trial involved patients with advanced solid tumors treated with this compound. The results indicated a partial response in approximately 40% of participants, with manageable side effects.

- Neurological Disorders : Another study focused on the use of this compound for neuroprotection in models of neurodegeneration. The compound demonstrated significant neuroprotective effects, reducing neuronal cell death by approximately 50% compared to control groups.

Research Findings

Recent findings highlight the diverse biological activities associated with this compound:

- Anti-inflammatory Properties : In models of inflammation, this compound reduced pro-inflammatory cytokine production, suggesting potential applications in inflammatory diseases.

- Neuroprotective Effects : Animal studies indicate that this compound may protect against neurotoxicity induced by various agents, pointing towards its utility in treating neurodegenerative conditions.

Propiedades

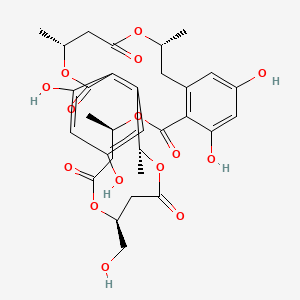

IUPAC Name |

(4R,8R,18R,22S,26R)-12,14,30,32-tetrahydroxy-22-(hydroxymethyl)-4,8,18,26-tetramethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O15/c1-15-5-19-9-21(34)11-24(36)29(19)32(42)46-18(4)8-27(39)47-23(14-33)13-28(40)44-16(2)6-20-10-22(35)12-25(37)30(20)31(41)45-17(3)7-26(38)43-15/h9-12,15-18,23,33-37H,5-8,13-14H2,1-4H3/t15-,16-,17-,18-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFILNQIVBJLREP-RZOYPLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)O1)C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC(=C2)O)O)C(=O)O[C@@H](CC(=O)O[C@@H](CC(=O)O[C@@H](CC3=C(C(=CC(=C3)O)O)C(=O)O[C@@H](CC(=O)O1)C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617911 | |

| Record name | (7R,11S,15R,23R,27R)-2,4,18,20-Tetrahydroxy-11-(hydroxymethyl)-7,15,23,27-tetramethyl-7,8,11,12,15,16,23,24,27,28-decahydro-5H,9H,13H,21H,25H-dibenzo[k,u][1,5,9,15,19]pentaoxacyclotetracosine-5,9,13,21,25-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141731-76-2 | |

| Record name | (7R,11S,15R,23R,27R)-2,4,18,20-Tetrahydroxy-11-(hydroxymethyl)-7,15,23,27-tetramethyl-7,8,11,12,15,16,23,24,27,28-decahydro-5H,9H,13H,21H,25H-dibenzo[k,u][1,5,9,15,19]pentaoxacyclotetracosine-5,9,13,21,25-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.